1,6-Hexanediamine, N-(triphenylmethyl)-
Overview
Description
1,6-Hexanediamine, N-(triphenylmethyl)- is an organic compound that belongs to the class of diamines. It is characterized by a hexamethylene chain terminated with amine groups, with one of the amine groups being protected by a triphenylmethyl (trityl) group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Hexanediamine, N-(triphenylmethyl)- can be synthesized through the protection of 1,6-hexanediamine. The protection is typically achieved by reacting 1,6-hexanediamine with triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.
Industrial Production Methods
While specific industrial production methods for 1,6-hexanediamine, N-(triphenylmethyl)- are not well-documented, the general approach involves large-scale synthesis of 1,6-hexanediamine followed by protection with triphenylmethyl chloride. The process requires careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,6-Hexanediamine, N-(triphenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be removed under acidic conditions, regenerating the free amine.
Oxidation and Reduction: The hexamethylene chain can undergo oxidation and reduction reactions, although these are less common.
Condensation Reactions: The free amine group can participate in condensation reactions with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Trityl Chloride: Used for the protection of the amine group.
Acids: Such as hydrochloric acid, used for deprotection of the trityl group.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Deprotected Amine: Upon removal of the trityl group.
Amides: Formed through condensation reactions with carboxylic acids.
Scientific Research Applications
1,6-Hexanediamine, N-(triphenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. The protected amine allows for selective reactions at the other amine group.
Biology: Utilized in the synthesis of biologically active compounds, where selective protection and deprotection of amine groups are crucial.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of polymers and resins, where the diamine structure is beneficial for cross-linking and polymerization processes.
Mechanism of Action
The mechanism of action of 1,6-hexanediamine, N-(triphenylmethyl)- primarily involves its ability to act as a nucleophile due to the presence of amine groups. The trityl-protected amine can be selectively deprotected under acidic conditions, allowing for controlled reactivity. The hexamethylene chain provides flexibility and spacing between the reactive sites, making it suitable for various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediamine: The parent compound without the trityl protection.
Trimethylhexamethylenediamine: A similar diamine with methyl groups on the hexamethylene chain.
1,2-Diaminocyclohexane: A cyclic diamine with similar reactivity.
Uniqueness
1,6-Hexanediamine, N-(triphenylmethyl)- is unique due to the presence of the trityl protecting group, which allows for selective reactions and protection of one amine group while the other remains free. This selective protection is particularly useful in complex synthetic pathways where control over reactivity is essential.
Properties
IUPAC Name |
N'-tritylhexane-1,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,27H,1-2,12-13,20-21,26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCAVZCEBDOYJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400634 | |
Record name | 1,6-Hexanediamine, N-(triphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149834-58-2 | |
Record name | N1-(Triphenylmethyl)-1,6-hexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149834-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Hexanediamine, N-(triphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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